Home > Products > Screening Compounds P28333 > 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one - 896334-76-2

1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one

Catalog Number: EVT-3433883
CAS Number: 896334-76-2
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one is a complex organic molecule that features a unique spiro structure, integrating a chromene and piperidine moiety with a nitrophenyl substituent. This compound belongs to a class of hybrid heterocycles that exhibit diverse biological activities, particularly in the field of medicinal chemistry.

Source

This compound has been synthesized and studied in various research contexts, including its pharmacological properties and potential therapeutic applications. Notably, studies have focused on its role as a transient receptor potential melastatin 8 channel blocker, indicating its relevance in pain management and other neurological conditions .

Classification

The compound can be classified under the following categories:

  • Chemical Class: Spiro compounds
  • Functional Groups: Nitro group, enone
  • Applications: Medicinal chemistry, pharmacology
Synthesis Analysis

Methods

The synthesis of 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one typically involves several key steps:

  1. Formation of the Spiro Framework: The initial step often includes the condensation of appropriate chromene derivatives with piperidine to form the spiro structure.
  2. Introduction of the Nitro Group: The nitrophenyl substituent is introduced via electrophilic aromatic substitution or through the use of nitro-substituted precursors.
  3. Enoyl Group Addition: The enoyl moiety is added through acylation reactions involving prop-2-enoyl derivatives.

Technical Details

The synthesis may utilize various reaction conditions, such as solvent choice (e.g., ethanol or dichloromethane), temperature control (refluxing or room temperature), and catalysts (e.g., ionic liquids) to optimize yield and purity . Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one can be represented as follows:

  • Core Structure: The spiro compound consists of a chromene ring fused to a piperidine ring.
  • Substituents: A 4-nitrophenyl group is attached to a prop-2-enoyl chain.

Data

Key structural data include:

  • Molecular Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: 318.35 g/mol
  • Crystallographic data indicating nearly planar geometry with specific dihedral angles between substituents .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution: The nitro group can undergo further substitution reactions under strong electrophilic conditions.
  2. Nucleophilic Addition: The enone functionality allows for nucleophilic attack, potentially leading to diverse derivatives.
  3. Cycloaddition Reactions: The spiro structure may engage in cycloaddition reactions with other unsaturated compounds.

Technical Details

Reactions are typically monitored using thin-layer chromatography and characterized through spectroscopic methods (NMR, IR) to determine product formation and purity.

Mechanism of Action

Process

The mechanism of action for this compound, particularly in its role as a transient receptor potential melastatin 8 channel blocker, involves:

  1. Binding Affinity: The compound interacts with the TRPM8 channels, inhibiting their activity.
  2. Signal Modulation: By blocking these channels, it alters calcium ion influx, which is crucial for pain signaling pathways.

Data

Pharmacological evaluations have demonstrated significant inhibition potency (IC50 values) against TRPM8 channels, indicating its potential efficacy in treating neuropathic pain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow-brown solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

Relevant analyses include spectral data from NMR and mass spectrometry confirming structural integrity post-synthesis .

Applications

This compound has potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for pain management therapies targeting TRPM8 channels.
  • Chemical Biology: Useful in studies exploring receptor modulation and ion channel pharmacology.
  • Synthetic Chemistry: Serves as a precursor for further chemical modifications leading to novel therapeutic agents.

Properties

CAS Number

896334-76-2

Product Name

1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one

IUPAC Name

1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c25-19-15-22(29-20-4-2-1-3-18(19)20)11-13-23(14-12-22)21(26)10-7-16-5-8-17(9-6-16)24(27)28/h1-10H,11-15H2/b10-7-

InChI Key

XXCMVXOPCZDVNF-YFHOEESVSA-N

SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.